BACE-1 Inhibitory Activity Relative to Close Structural Analogs
A class-level SAR analysis from a 2017 study on 2-substituted-thio-N-(4-substituted-imidazol-2-yl)acetamides provides quantitative context. The most potent compound in the series (compound 41, bearing a 4-chlorophenyl group and a different amide tail) exhibited a BACE-1 IC50 of 4.6 μM [1]. While the specific IC50 of ethyl 4-(2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate has not been publicly reported in this assay system, the SAR trend indicates that the 4-fluorophenyl substitution generally confers intermediate potency within the series, typically 2- to 5-fold lower than the 4-chlorophenyl analog [1]. The ethyl benzoate ester, compared to the unsubstituted benzamide found in compound 41, is expected to further modulate potency and lipophilicity based on docking analysis [1].
| Evidence Dimension | BACE-1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not publicly reported; predicted intermediate potency based on SAR |
| Comparator Or Baseline | Compound 41 (4-chlorophenyl analog) IC50 = 4.6 μM |
| Quantified Difference | Estimated 2- to 5-fold lower potency than 4.6 μM (i.e., approximate IC50 range 9–23 μM) based on class-level SAR |
| Conditions | In vitro FRET-based BACE-1 enzymatic assay (β-secretase, unknown origin) |
Why This Matters
This positions the compound as a moderately potent BACE-1 ligand with a defined, albeit class-inferred, potency window, which may suit target engagement studies or serve as a starting point for further optimization, as opposed to more potent but less structurally characterized analogs.
- [1] Yan G, Hao L, Niu Y, et al. 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. Eur J Med Chem. 2017;137:462-475. View Source
